molecular formula C12H15BrO B8331309 1-(2-Bromoethyl)-6-methoxyindan

1-(2-Bromoethyl)-6-methoxyindan

Cat. No.: B8331309
M. Wt: 255.15 g/mol
InChI Key: MLCVRPVHVKILSA-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-6-methoxyindan is a brominated indan derivative featuring a methoxy substituent at the 6-position of the bicyclic indan ring system. While specific data on this compound are absent in the provided evidence, its structure suggests utility as an intermediate in pharmaceutical or organic synthesis. The indan scaffold (a fused benzene and cyclopentane ring) differentiates it from simpler benzene-based bromoethyl analogs. The methoxy group likely enhances electron density, influencing reactivity in substitution or coupling reactions. Molecular weight is estimated at 241.14 g/mol (C₁₁H₁₃BrO), assuming a bromoethyl chain and methoxy substitution. Storage conditions are inferred to require refrigeration (0–6°C), aligning with stability trends for bromoethyl compounds .

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-(2-bromoethyl)-6-methoxy-2,3-dihydro-1H-indene

InChI

InChI=1S/C12H15BrO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-5,8,10H,2-3,6-7H2,1H3

InChI Key

MLCVRPVHVKILSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC2CCBr)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally related bromoethyl aromatic compounds is outlined below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Applications Storage Conditions Purity
1-(2-Bromoethyl)-2-chlorobenzene C₈H₈BrCl 219.50 Chloro, Bromoethyl Reagent for organic synthesis 0–6°C >97.0%
4-(2-Bromoethyl)-1,2-difluorobenzene C₈H₇BrF₂ 221.04 Difluoro, Bromoethyl Specialty chemical synthesis 0–6°C >97.0%
1-(2-Bromoethyl)-4-nitrobenzene C₈H₈BrNO₂ 230.06 Nitro, Bromoethyl Pharmaceutical intermediate (e.g., naratriptan synthesis) Not specified Not provided
1-(2-Bromoethyl)-6-methoxyindan C₁₁H₁₃BrO (inferred) 241.14 (estimated) Methoxy, Bromoethyl, Indan core Hypothesized use in complex drug intermediates 0–6°C (inferred) Not available

Key Differences:

Substituent Effects :

  • Methoxy (electron-donating) vs. chloro , difluoro , or nitro (electron-withdrawing): This alters electrophilic substitution preferences. Methoxy groups may direct reactions to specific positions on the indan ring.

Applications :

  • Simple bromoethylbenzenes (e.g., 1-(2-Bromoethyl)-4-nitrobenzene) are documented in pharmaceutical synthesis (e.g., naratriptan hydrochloride via sulfonation ).
  • The indan derivative’s bicyclic structure may target central nervous system (CNS) drug candidates, as indan motifs appear in serotonin receptor modulators.

Stability : Bromoethyl compounds generally require cold storage to prevent decomposition , though the indan core’s rigidity might enhance thermal stability compared to benzene derivatives.

Research Findings and Data

  • Synthetic Challenges : Bromoethylation of indan derivatives may face steric hindrance due to the fused ring system, unlike linear benzene analogs.
  • Reactivity : The methoxy group in 6-methoxyindan could facilitate nucleophilic aromatic substitution (NAS) at the 4- or 5-positions, whereas nitro-substituted analogs (e.g., 1-(2-Bromoethyl)-4-nitrobenzene) favor electrophilic pathways .
  • Economic Factors: Bromoethyl reagents with simple substituents (e.g., chloro, difluoro) are priced at JPY 5,900–16,500 per gram depending on scale . The indan variant’s cost is likely higher due to synthetic complexity.

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